Safracin A

Antibacterial Gram-negative Spectrum of activity

Safracin A offers broad-spectrum antibacterial activity (Gram+/Gram-) and is a direct precursor to cyanosafracin B for trabectedin semi-synthesis. It is essential for SAR studies versus safracin B and for validating metabolic engineering of the safracin (sac) biosynthetic gene cluster.

Molecular Formula C28H36N4O6
Molecular Weight 524.6 g/mol
CAS No. 87578-98-1
Cat. No. B610660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafracin A
CAS87578-98-1
SynonymsSafracin A;  Y-16760
Molecular FormulaC28H36N4O6
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
InChIInChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16-,18-,19-,22-/m0/s1
InChIKeyAZDDAJXLYMVMAW-FKTFMUQYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Safracin A (CAS 87578-98-1) for Antibacterial and Antitumor Research: A Tetrahydroisoquinoline Antibiotic


Safracin A (CAS 87578-98-1) is a microbial-derived tetrahydroisoquinoline (THIQ) antibiotic produced by Pseudomonas fluorescens strain A2-2 [1]. It is a member of the saframycin family of antibiotics and exhibits both broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria as well as antitumor properties [2]. Structurally, safracin A is characterized by a pentacyclic bis-tetrahydroisoquinoline skeleton with a distinctive carbinolamine functional group [3].

Safracin A Procurement: Why Substituting with Other Tetrahydroisoquinoline Antibiotics Compromises Research Outcomes


Safracin A cannot be generically substituted with other tetrahydroisoquinoline (THIQ) antibiotics, such as saframycin A, safracin B, naphthyridinomycin, quinocarcin, or ecteinascidin 743, due to critical differences in antibacterial spectrum, in vivo antitumor potency, toxicity profile, and biosynthetic utility. While all these compounds share a common pentacyclic core, subtle structural variations—such as the presence or absence of a 21-hydroxy group (as in safracin B) or differences in the oxidation state of the carbinolamine moiety—profoundly alter their biological activity and selectivity [1]. For example, unlike saframycin A, safracin A is active against both Gram-positive and Gram-negative bacteria, providing a broader antimicrobial profile [2]. Additionally, safracin A serves as a direct biosynthetic precursor to cyanosafracin B, which is the industrial starting material for the semi-synthesis of the approved anticancer drug trabectedin (Yondelis®) [3]. Substituting safracin A with another THIQ antibiotic would therefore invalidate comparative studies and disrupt established semi-synthetic manufacturing workflows.

Safracin A Comparative Evidence: Quantitative Differentiation from Saframycin A, Safracin B, and Other THIQ Analogs


Broader Antibacterial Spectrum of Safracin A Compared to Saframycin A

Safracin A demonstrates a broader antibacterial spectrum than saframycin A, a closely related tetrahydroisoquinoline antibiotic. Unlike saframycin A, safracin A exhibits activity against both Gram-positive and Gram-negative bacteria [1]. This expanded spectrum is a direct differentiator for researchers studying antibacterial mechanisms or screening for novel antibiotics, as saframycin A's activity is limited to Gram-positive organisms.

Antibacterial Gram-negative Spectrum of activity

In Vivo Antitumor Efficacy of Safracin A in P388 Leukemia Model

Safracin A demonstrates in vivo antitumor activity in the P388 leukemia mouse model, with maximum T/C (treated/control) values ranging from 140% to 159% when administered at 50 or 100 mg/kg/day [1]. However, its closely related analog safracin B (21-hydroxysafracin A) exhibits superior efficacy, achieving T/C values of 161% to 197% at significantly lower doses of 0.5 or 1 mg/kg/day [2]. This quantitative comparison highlights a critical difference in potency and therapeutic index between the two compounds, informing researchers that while safracin A has moderate in vivo activity, safracin B is substantially more potent.

Antitumor P388 leukemia In vivo efficacy

Differential Toxicity Profile: Safracin A vs. Safracin B

In comparative in vivo studies, safracin B exhibited significantly lower toxic and effective doses than safracin A [1]. The toxic dose of safracin A was reported to be approximately 100-fold higher than that of safracin B, which correlates with its lower potency. This quantitative difference in toxicity is critical for researchers evaluating the therapeutic window of these compounds, as safracin B's superior therapeutic index makes it a more attractive candidate for further development.

Toxicity Therapeutic index In vivo

Biosynthetic Utility: Safracin A as a Precursor to Cyanosafracin B for ET-743 Semi-Synthesis

Safracin A is a component of the biosynthetic pathway that can be engineered to produce cyanosafracin B, the key industrial precursor for the semi-synthesis of ecteinascidin 743 (ET-743, trabectedin) [1]. The commercial manufacturing process for trabectedin relies on fermentation of Pseudomonas fluorescens to produce safracin B, which is then chemically converted to cyanosafracin B and subsequently to ET-743 [2]. In contrast, direct isolation of ET-743 from its natural source (the tunicate Ecteinascidia turbinata) is unsustainable and yields extremely low amounts (approximately 1 gram per ton of tunicate) [3]. The cloning and expression of the safracin biosynthetic gene cluster enables the production of a wide variety of analogs and provides a scalable, sustainable route to this clinically important anticancer agent [4].

Biosynthesis Semi-synthesis ET-743

Safracin A Application Scenarios: From Antibacterial Screening to Biosynthetic Pathway Engineering


Broad-Spectrum Antibacterial Screening and Mechanism of Action Studies

Safracin A is uniquely suitable for antibacterial research programs that require a compound with activity against both Gram-positive and Gram-negative bacteria, a profile not shared by the closely related saframycin A. Researchers can use safracin A to investigate mechanisms of action against Gram-negative pathogens and to screen for novel resistance pathways, as established in the foundational biological activity studies .

In Vivo Antitumor Efficacy and Structure-Activity Relationship (SAR) Studies

Safracin A serves as an essential comparator compound for in vivo antitumor studies, particularly in P388 leukemia and B16 melanoma mouse models. Its quantitative efficacy data (T/C values of 140-159% at 50-100 mg/kg/day) and toxicity profile provide a well-defined baseline for evaluating the enhanced potency and reduced toxicity of its 21-hydroxy analog, safracin B (T/C values of 161-197% at 0.5-1 mg/kg/day) . This makes safracin A a critical tool for SAR studies focused on the role of the alpha-carbinolamine structure.

Biosynthetic Pathway Engineering for Production of Cyanosafracin B and ET-743 Analogs

Safracin A is an indispensable research tool for laboratories engaged in metabolic engineering of the safracin biosynthetic gene cluster (sac). Expression of the sacABCDEFGH and sacIJ operons in heterologous hosts enables the production of recombinant safracin A and B, as well as the generation of novel analogs through genetic manipulation . This pathway is the foundation for the industrial semi-synthesis of the anticancer drug trabectedin (ET-743) from cyanosafracin B, a process that has overcome the severe supply limitations of extracting the drug from its natural marine source . Procuring safracin A is therefore critical for validating engineered strains and for developing next-generation biosynthetic routes to THIQ-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safracin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.